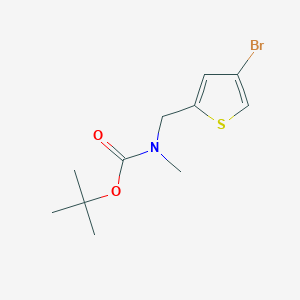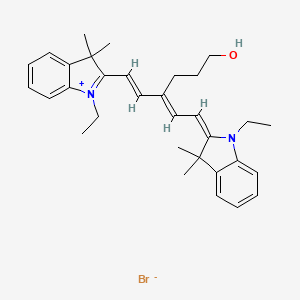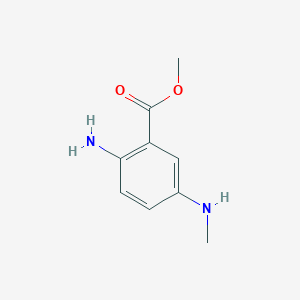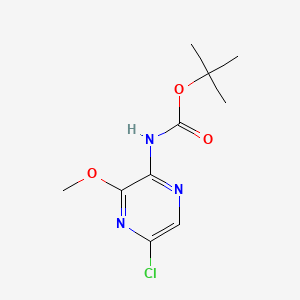![molecular formula C10H24Cl3N3 B15304454 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride is a trihydrochloride salt of a piperidin-3-ylmethyl substituted piperazine. This compound is known for its significant role as a reagent and building block in various synthetic applications. It is widely used in the field of chemistry and pharmaceuticals due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride involves several steps. One common method includes the reaction of piperidine with piperazine in the presence of a suitable solvent and catalyst. The reaction mixture is then treated with hydrochloric acid to form the trihydrochloride salt. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained .
In industrial production, the process is scaled up with optimized reaction conditions to achieve higher yields. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce different functional groups into the piperazine ring .
Applications De Recherche Scientifique
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between piperazine derivatives and biological targets.
Medicine: The compound is investigated for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological functions .
Comparaison Avec Des Composés Similaires
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride can be compared with other piperazine derivatives such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar structure but differs in the position of the piperidine substitution.
1-Benzylpiperazine: Known for its stimulant properties, this compound is structurally different due to the presence of a benzyl group instead of a piperidin-3-ylmethyl group.
1-(2-Pyridyl)piperazine: This derivative is used in the synthesis of pharmaceuticals and has distinct pharmacological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H24Cl3N3 |
|---|---|
Poids moléculaire |
292.7 g/mol |
Nom IUPAC |
1-(piperidin-3-ylmethyl)piperazine;trihydrochloride |
InChI |
InChI=1S/C10H21N3.3ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;;/h10-12H,1-9H2;3*1H |
Clé InChI |
DPMDIKPVYUZOIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CN2CCNCC2.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)




![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)



